molecular formula C15H19NO3 B2402048 benzyl N-(1-methyl-4-oxocyclohexyl)carbamate CAS No. 1809076-63-8

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate

Cat. No.: B2402048
CAS No.: 1809076-63-8
M. Wt: 261.321
InChI Key: OXZPOHISTYUMPZ-UHFFFAOYSA-N
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Description

Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate (CAS 1809076-63-8) is a carbamate-protected amine with a ketone functional group, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol . Its structure features a 1-methyl-4-oxocyclohexyl moiety, which provides a versatile scaffold for further chemical functionalization, and a benzyloxycarbonyl (Cbz) group, a widely used amine protecting group in peptide synthesis that can be removed under mild hydrogenolytic conditions . In scientific research, this compound serves primarily as a key precursor for the synthesis of more complex molecules. Its reactivity allows for modifications at both the ketone and the carbamate groups, enabling researchers to explore a wide range of chemical transformations, including oxidation, reduction, and nucleophilic addition . The ketone group can be reduced to an alcohol or undergo other reactions to introduce additional functional groups, while the carbamate group can be cleaved to reveal the free amine, which can then be further derivatized . This makes it particularly useful in medicinal chemistry for constructing compound libraries and in biology as a intermediate for probes or candidates with potential antimicrobial activity, similar to other benzylcarbamate-containing structures studied in research . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(9-7-13(17)8-10-15)16-14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZPOHISTYUMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-4-oxocyclohexyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate is used in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(1-methyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring and benzyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Benzyl N-(1-methyl-4-oxocycloclohexyl)carbamate Benzyl, 4-oxocyclohexyl, methyl Not reported Not reported Cyclohexyl backbone with ketone and methyl
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate tert-Butyl, 4-oxocyclohexyl, methyl C₁₂H₂₁NO₃ 219.26 Enhanced stability under acidic conditions
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate 3-Chlorophenyl, methyl, benzyl Not reported Not reported High selectivity for AChE/BChE inhibition
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate Bicyclic framework, hydroxymethyl, benzyl C₁₄H₁₇NO₄ 263.29 High predicted density (1.32 g/cm³)
  • Cyclohexyl vs. Aromatic Backbones: The target compound’s cyclohexyl ring contrasts with the aromatic or bicyclic frameworks of other carbamates.
  • Protecting Groups: The benzyl group in the target compound is more labile under hydrogenolytic conditions compared to the tert-butyl group in its analog, which is stable under acidic conditions but cleavable via strong acids .

Physicochemical Properties

  • tert-Butyl Analog : Lower molar mass (219.26 g/mol) compared to the bicyclic carbamate (263.29 g/mol), suggesting differences in volatility and solubility .
  • Bicyclic Carbamate : Predicted boiling point of 445°C and density of 1.32 g/cm³ indicate higher thermal stability than linear carbamates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl N-(1-methyl-4-oxocyxyclohexyl)carbamate?

  • Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate and a cyclohexylamine precursor. For example, tert-butyl analogs (e.g., tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate) are prepared by reacting tert-butyl carbamate precursors with activated carbonyl intermediates under anhydrous conditions . Adjustments for the benzyl variant may involve using benzyl chloroformate and a base like triethylamine to couple with 1-methyl-4-oxocyclohexylamine. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • NMR Spectroscopy : Key markers include the benzyloxy group (δ 5.1–5.3 ppm for CH₂, δ 7.3–7.4 ppm for aromatic protons) and the cyclohexyl carbonyl (δ ~210 ppm in ¹³C NMR) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS.
  • X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement and ORTEP-3 for visualization .

Q. What solvent systems are optimal for recrystallizing this carbamate?

  • Methodological Answer : Polar aprotic solvents like ethyl acetate or THF are effective. Slow evaporation at 4°C often yields high-purity crystals. For tert-butyl analogs, hexane/ethyl acetate mixtures (3:1 v/v) are reported to produce stable polymorphs .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl ring impact reactivity in downstream functionalization?

  • Methodological Answer : The axial vs. equatorial orientation of the methyl and oxo groups affects nucleophilic attack on the carbonyl. Computational modeling (DFT) can predict transition states, while experimental validation via diastereomer separation (e.g., chiral HPLC) is recommended . For example, trans-4-amino derivatives (as in tert-butyl analogs) show distinct reactivity in amide couplings compared to cis isomers .

Q. What strategies mitigate racemization during synthesis of chiral derivatives?

  • Methodological Answer :

  • Use low-temperature reactions (<0°C) to slow keto-enol tautomerism.
  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates.
  • Monitor enantiomeric excess via circular dichroism or chiral stationary-phase HPLC, as demonstrated in piperidine carbamate studies .

Q. How can computational tools resolve contradictions in crystallographic data for polymorphic forms?

  • Methodological Answer :

  • Refine conflicting datasets using SHELXL’s TWIN/BASF commands to account for twinning or disorder .
  • Compare ORTEP-generated models with Powder XRD patterns to identify dominant polymorphs .
  • Molecular dynamics simulations (e.g., GROMACS) can predict solvent-dependent crystallization pathways.

Q. What role does the carbamate group play in stabilizing the compound under acidic/basic conditions?

  • Methodological Answer : The benzyl carbamate group hydrolyzes under strong acidic conditions (e.g., HCl/THF) but remains stable in mild bases (pH 8–10). Comparative studies with tert-butyl carbamates suggest that steric bulk (tert-butyl vs. benzyl) alters hydrolysis kinetics, as seen in calpain inhibitor research .

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